molecular formula C6H13NO B1484831 trans-2-(Ethylamino)cyclobutan-1-ol CAS No. 2092142-62-4

trans-2-(Ethylamino)cyclobutan-1-ol

Cat. No.: B1484831
CAS No.: 2092142-62-4
M. Wt: 115.17 g/mol
InChI Key: YEDCOTZBSFFHCO-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(Ethylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C_6H_13NO. It is a cyclobutan-1-ol derivative with an ethylamino group attached to the second carbon atom in a trans configuration. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Trans-2-(Ethylamino)cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity and its importance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on the subcellular distribution of this compound are crucial for understanding its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Ethylamino)cyclobutan-1-ol typically involves the following steps:

  • Cyclobutanone Formation: : Cyclobutanone is prepared as a starting material.

  • Amination Reaction: : Cyclobutanone undergoes an amination reaction with ethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

trans-2-(Ethylamino)cyclobutan-1-ol: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: : Substitution reactions can occur at the ethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation Products: : Various oxo-compounds depending on the degree of oxidation.

  • Reduction Products: : Different amine derivatives.

  • Substitution Products: : A range of substituted cyclobutanols.

Scientific Research Applications

trans-2-(Ethylamino)cyclobutan-1-ol: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

trans-2-(Ethylamino)cyclobutan-1-ol: can be compared with other similar compounds such as cis-2-(Ethylamino)cyclobutan-1-ol and 2-(Methylamino)cyclobutan-1-ol . The trans configuration and the presence of the ethylamino group make it unique in terms of its chemical properties and reactivity.

List of Similar Compounds

  • cis-2-(Ethylamino)cyclobutan-1-ol

  • 2-(Methylamino)cyclobutan-1-ol

  • 2-(Propylamino)cyclobutan-1-ol

Properties

IUPAC Name

(1R,2R)-2-(ethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCOTZBSFFHCO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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